Cas no 2138045-86-8 (2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride)

2-Cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key structural features—the cyano and methoxy substituents, along with the sulfonyl fluoride group—make it a versatile electrophilic reagent, particularly useful in SuFEx (Sulfur Fluoride Exchange) click chemistry. The compound exhibits high reactivity toward nucleophiles, enabling efficient conjugation with amines, thiols, and hydroxyl groups. Its benzothiophene core provides stability while allowing further functionalization. This reagent is valuable for constructing complex molecules, including bioactive compounds and polymers, due to its selective reactivity and compatibility with diverse reaction conditions. Proper handling is advised due to its moisture sensitivity.
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride structure
2138045-86-8 structure
Product name:2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
CAS No:2138045-86-8
MF:C10H6FNO3S2
MW:271.28794336319
CID:6326283
PubChem ID:165489253

2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
    • 2138045-86-8
    • EN300-1137373
    • Inchi: 1S/C10H6FNO3S2/c1-15-6-2-3-7-8(4-6)16-9(5-12)10(7)17(11,13)14/h2-4H,1H3
    • InChI Key: UPJYTSNNSWLGAZ-UHFFFAOYSA-N
    • SMILES: S(C1=C(C#N)SC2C=C(C=CC1=2)OC)(=O)(=O)F

Computed Properties

  • Exact Mass: 270.97731356g/mol
  • Monoisotopic Mass: 270.97731356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
  • XLogP3: 2.7

2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137373-0.1g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1137373-5.0g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8
5g
$2110.0 2023-06-09
Enamine
EN300-1137373-5g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1137373-0.5g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1137373-2.5g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1137373-1.0g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8
1g
$728.0 2023-06-09
Enamine
EN300-1137373-10.0g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8
10g
$3131.0 2023-06-09
Enamine
EN300-1137373-0.25g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1137373-10g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1137373-0.05g
2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride
2138045-86-8 95%
0.05g
$612.0 2023-10-26

Additional information on 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride

Professional Introduction to Compound with CAS No. 2138045-86-8 and Product Name: 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride

The compound identified by the CAS number 2138045-86-8 and the product name 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a benzothiophene core, has garnered considerable attention due to its versatile structural properties and potential applications in medicinal chemistry. The benzothiophene scaffold is a well-documented motif in drug discovery, known for its role in various bioactive molecules. The presence of a cyano group at the 2-position, a methoxy group at the 6-position, and a sulfonyl fluoride moiety at the 3-position introduces unique electronic and steric characteristics that make this compound particularly intriguing for further investigation.

In recent years, the pharmaceutical industry has increasingly focused on developing novel heterocyclic compounds that exhibit enhanced biological activity and improved pharmacokinetic profiles. The 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride compound aligns with this trend, as it combines several functional groups that are known to contribute to favorable drug-like properties. The cyano group, for instance, can serve as an electron-withdrawing substituent, influencing the electronic distribution of the molecule and potentially enhancing its binding affinity to biological targets. Similarly, the methoxy group introduces a hydrophilic character, which can improve solubility and metabolic stability. The sulfonyl fluoride group is particularly noteworthy, as it is often employed in medicinal chemistry due to its ability to enhance binding interactions through hydrogen bonding and dipole-dipole interactions.

Recent studies have demonstrated the potential of benzothiophene derivatives as scaffolds for developing small-molecule inhibitors targeting various therapeutic areas. For example, modifications of the benzothiophene core have been explored in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific arrangement of functional groups in 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. Preliminary computational studies have indicated that this compound could interact with biological targets through multiple binding modes, enhancing its potential as a lead compound for further optimization.

The synthesis of 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. The introduction of the cyano group typically involves cyanation reactions, which can be achieved through various methods such as catalytic hydrogenation or nucleophilic substitution. The methoxy group is commonly incorporated via methylation or etherification reactions, while the sulfonyl fluoride group is often introduced through sulfonylation followed by fluorination. Each step must be optimized to ensure high yield and purity, as impurities can significantly affect biological activity and pharmacokinetic properties.

In terms of biological evaluation, 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride has shown promise in initial screening assays. Its structural features suggest potential activity against targets such as protein kinases, which are implicated in cancer and inflammatory diseases. Additionally, the compound may exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Further studies are warranted to fully elucidate its spectrum of activity and mechanism of action. In vitro assays using recombinant enzymes or cell-based models will provide valuable insights into its potency and selectivity.

The pharmacokinetic profile of 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride is another critical aspect that needs to be evaluated. Factors such as solubility, permeability, metabolic stability, and excretion routes will determine its feasibility as a drug candidate. Computational modeling techniques can be employed to predict these properties before conducting experimental studies. For instance, molecular dynamics simulations can help assess how the compound interacts with biological membranes and enzymes, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for any pharmaceutical candidate derived from this compound. This includes rigorous quality control measures during synthesis and purification to meet regulatory standards for clinical trials and commercialization. Collaborative efforts between synthetic chemists, biologists, and regulatory experts are crucial to navigate the complex landscape of drug development.

The broader significance of 2-cyano-6-methoxy-1-benzothiophene-3-sulfonyl fluoride lies in its potential contribution to addressing unmet medical needs through innovative drug design. As research continues to uncover new therapeutic targets and mechanisms of disease pathogenesis, compounds like this one will play a vital role in developing next-generation treatments. The benzothiophene scaffold offers a rich structural framework for medicinal chemists to explore new chemical space, leading to discoveries that could transform patient care across multiple therapeutic areas.

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